2-Amino-5-(thiophen-3-YL)nicotinic acid is a compound that integrates an amino group and a thiophene moiety into the structure of nicotinic acid. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiophene ring enhances its biological activity, making it a valuable scaffold for drug development.
The compound can be synthesized through various organic reactions, including Suzuki-Miyaura coupling and other multi-step synthetic routes. These methods often involve the use of specific reagents and catalysts to achieve desired yields and purity levels.
2-Amino-5-(thiophen-3-YL)nicotinic acid belongs to the class of heterocyclic compounds, specifically as a derivative of nicotinic acid. Its classification as an amino acid derivative suggests potential roles in biological systems, particularly in enzyme interactions and receptor binding.
The synthesis of 2-Amino-5-(thiophen-3-YL)nicotinic acid typically involves several steps, including:
The industrial synthesis may utilize continuous flow reactors or automated platforms to optimize yield and efficiency, ensuring scalability for commercial production.
The molecular structure of 2-Amino-5-(thiophen-3-YL)nicotinic acid features a core nicotinic acid structure with an amino group at the 2-position and a thiophene ring at the 5-position.
Crystallographic studies reveal bond lengths and angles that are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, short C—N bond lengths suggest strong interactions within the molecular framework.
2-Amino-5-(thiophen-3-YL)nicotinic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Amino-5-(thiophen-3-YL)nicotinic acid is largely dependent on its application in medicinal chemistry. It may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions facilitated by the thiophene ring and nicotinic acid moiety. This interaction profile suggests potential roles in targeting pathways relevant to inflammation or cancer.
The compound exhibits characteristics typical of heterocyclic compounds, including solubility in polar solvents due to its functional groups.
Key chemical properties include:
2-Amino-5-(thiophen-3-YL)nicotinic acid has several applications in scientific research:
This compound's versatility highlights its significance across various fields, from pharmaceuticals to advanced materials research.
Heterocyclic frameworks serve as the foundational scaffolds for approximately 85% of biologically active pharmaceutical agents, with nitrogen-containing rings like pyridine and sulfur-containing motifs like thiophene representing privileged structures in drug design [3] [8]. These motifs enable precise modulation of pharmacokinetic and pharmacodynamic properties through strategic manipulation of electronic distribution, lipophilicity, and hydrogen-bonding capacity. The integration of nicotinic acid (pyridine-3-carboxylic acid) and thiophene subunits into molecular architectures exemplifies rational pharmacophore engineering, leveraging their distinct yet complementary bioactivity profiles. This structural duality facilitates synergistic interactions with diverse biological targets, positioning hybrid heterocycles such as 2-amino-5-(thiophen-3-yl)nicotinic acid (ATNA) as versatile scaffolds for multifunctional therapeutic development [1] [6].
Nicotinic acid derivatives demonstrate exceptional target versatility, evidenced by their presence in 54 FDA-approved drugs from 2014–2023, predominantly in oncology (33%) and central nervous system therapeutics (20%) [6]. The pyridine ring’s hydrogen-bond accepting capacity and dipole moment facilitate specific interactions with kinase ATP-binding sites, exemplified by inhibitors like Bosutinib (chronic myeloid leukemia) and Neratinib (HER2-positive breast cancer). These agents leverage the nicotinic acid substructure for both target affinity and solubility optimization, with molecular weights typically ranging between 200-500 g/mol and LogP values <5 to ensure favorable bioavailability [2] [6].
Table 1: FDA-Approved Drugs Containing Nicotinic Acid Motifs (2014-2023)
Drug Name | Therapeutic Category | Primary Target | Key Structural Features |
---|---|---|---|
Bosutinib | Oncology (CML) | Bcr-Abl kinase | Nicotinonitrile core |
Neratinib | Oncology (Breast cancer) | HER2 kinase | 4-Aminopyridine-3-carbonitrile |
Tecovirimat | Anti-infective | VP37 envelope protein | Pyridine carboxamide |
Larotrectinib | Oncology (NTRK fusion) | TRK kinases | Pyridine-2-carboxamide |
Thiophene-based bioisosteres effectively mimic phenyl rings while introducing enhanced electronic modulation and metabolic stability. The sulfur atom’s polarizability enables favorable interactions with hydrophobic enzyme pockets, as demonstrated in 2,5-dichlorothiophene-containing antimicrobials exhibiting superior potency against Candida albicans compared to fluconazole [4]. Thiophene-3-yl derivatives specifically enable geometry-specific target engagement, with crystallographic studies confirming orthogonal orientation relative to coupled ring systems—a critical feature for allosteric modulator function in neurological targets like the A1 adenosine receptor (A1AR) [10].
Table 2: Thiophene-Containing Pharmacophores and Target Interactions
Compound Class | Biological Target | Key Interaction Mechanism | Bioactivity Enhancement |
---|---|---|---|
2-Amino-5-arylethynyl-thiophenes | A1 adenosine receptor | Positive allosteric modulation via lipid-exposed pocket | 10-fold increase in agonist efficacy |
6-(2,5-Dichlorothiophen-3-yl)nicotinonitriles | Microbial enzymes | Halogen bonding with catalytic residues | MIC90 = 8 µg/mL against Fusarium spp. |
3-Amino-4-methylthiophene-2-acylhydrazones | p38 MAPK / COX-2 | Hydrogen bonding with kinase hinge region | Dual analgesic/anti-inflammatory action |
Molecular hybridization of nicotinic acid and thiophene scaffolds exploits orthogonal pharmacophoric properties:
Retrosynthetic approaches to ATNA derivatives leverage convergent methodologies:
Table 3: Synthetic Strategies for Nicotinic Acid-Thiophene Hybrids
Methodology | Conditions | Yield Range | Advantages |
---|---|---|---|
Suzuki-Miyaura cross-coupling | Pd(dppf)Cl2, K2CO3, DMF/H2O, 80°C | 78-92% | Tolerance for ester/carboxyl |
Gewald-Knoevenagel sequence | Sulfur, morpholine, DMF, rt → ethyl cyanoacetate, piperidine | 65-88% | Single-flask multistep synthesis |
Metal-free cyclocondensation | I2/DMSO, 120°C, air atmosphere | 70-85% | Avoids precious metal catalysts |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2